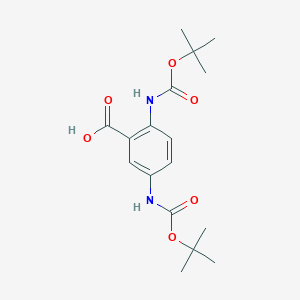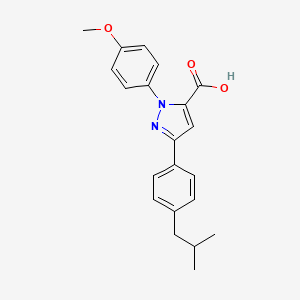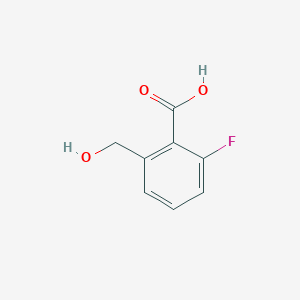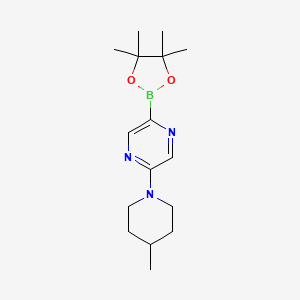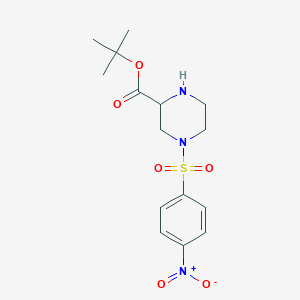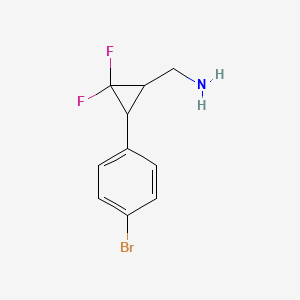
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine is an organic compound characterized by the presence of a bromophenyl group, two fluorine atoms, and a cyclopropyl ring attached to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid is coupled with a suitable cyclopropyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, while the methanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)methanamine: Lacks the cyclopropyl and difluoro groups, resulting in different chemical and biological properties.
2,2-Difluorocyclopropylamine: Lacks the bromophenyl group, leading to distinct reactivity and applications.
(3-(4-Chlorophenyl)-2,2-difluorocyclopropyl)methanamine:
Uniqueness
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine is unique due to the combination of its bromophenyl, difluorocyclopropyl, and methanamine groups. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H10BrF2N |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)-2,2-difluorocyclopropyl]methanamine |
InChI |
InChI=1S/C10H10BrF2N/c11-7-3-1-6(2-4-7)9-8(5-14)10(9,12)13/h1-4,8-9H,5,14H2 |
Clave InChI |
YPAXIIMFZZSGAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(C2(F)F)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


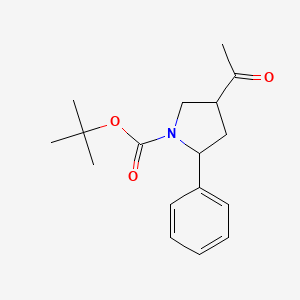
![3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)
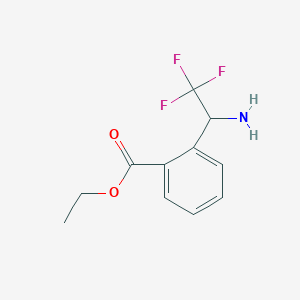
![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)
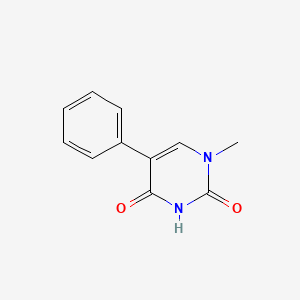
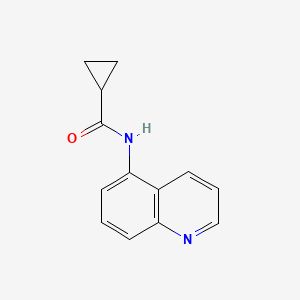
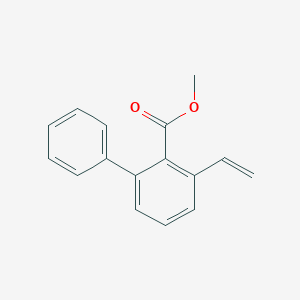
![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)

